

Unveiling the Architecture of Acoforestinine: A Diterpenoid Alkaloid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acoforestinine

Cat. No.: B10818447

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acoforestinine is a complex C19-diterpenoid alkaloid, a class of natural products known for their intricate molecular structures and significant biological activities. Isolated from the roots of *Aconitum forrestii* Stapf, the elucidation of its chemical structure represents a notable achievement in natural product chemistry. This technical guide provides a summary of the available information on the structural determination of **acoforestinine**, offering insights into the general methodologies employed for such complex molecules. However, it must be noted that the detailed experimental data and protocols from the primary literature are not fully accessible, limiting the depth of this guide.

Chemical Identity and Physicochemical Properties

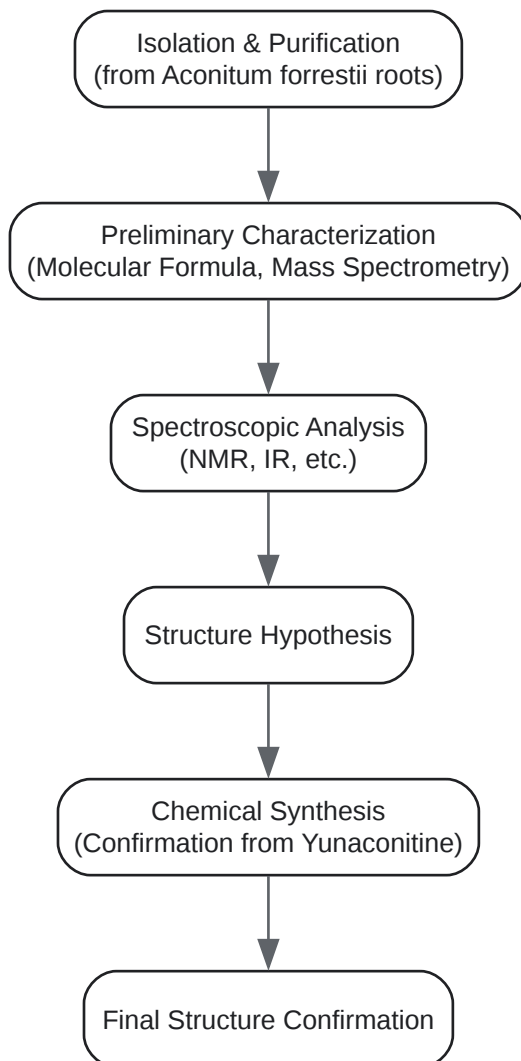
Acoforestinine is identified by the following key characteristics:

Property	Value
Molecular Formula	C ₃₅ H ₅₁ NO ₁₀
Molecular Weight	645.78 g/mol
CAS Number	110011-77-3
Class	C19-Diterpenoid Alkaloid
Source	Aconitum forrestii Stapf (Roots)

The Path to Structure Elucidation: A Methodological Overview

The determination of **acoforestinine**'s structure relied on a combination of spectroscopic analysis and chemical synthesis, a common workflow in the field of natural product chemistry. The general steps involved are outlined below.

General Workflow for Acoforestinine Structure Elucidation



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the structure elucidation of a natural product like **acoforestinine**.

Experimental Protocols: A General Perspective

Due to the inaccessibility of the detailed primary literature, specific experimental protocols for the isolation and analysis of **acoforestinine** cannot be provided. However, a general description of the likely methods is presented below.

1. Isolation and Purification: The process would have commenced with the collection and drying of the roots of *Aconitum forrestii*. A solvent extraction, likely using ethanol, would have

been performed to obtain a crude extract. This extract would then undergo extensive chromatographic separation, such as column chromatography and preparative thin-layer chromatography (TLC), to isolate the pure compound.

2. Mass Spectrometry: High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition and exact mass of **acoforestinine**. This analysis would have yielded the molecular formula $C_{35}H_{51}NO_{10}$, corresponding to a molecular weight of approximately 645 g/mol. The specific ionization technique used (e.g., Electrospray Ionization - ESI) is not detailed in the available abstracts.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy was central to deducing the complex carbon skeleton and the stereochemistry of **acoforestinine**.

- ^{13}C -NMR: This technique would have been used to identify the number of distinct carbon environments in the molecule, providing crucial information about the carbon framework. While a data table was mentioned in the primary literature, the specific chemical shifts are not publicly available.
- 1H -NMR: Proton NMR would have provided information about the number and connectivity of protons, including their chemical environments and spatial relationships through coupling constants. This data is essential for assembling the molecular structure piece by piece.
- 2D-NMR Techniques: Advanced 2D-NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were likely used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.


4. Infrared (IR) Spectroscopy: IR spectroscopy would have been used to identify the presence of key functional groups within the **acoforestinine** molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups, by observing their characteristic vibrational frequencies.

5. Chemical Synthesis for Confirmation: The proposed structure of **acoforestinine** was confirmed through its semi-synthesis from a related, known diterpenoid alkaloid, yunaconitine. This chemical correlation provides strong evidence for the correctness of the elucidated

structure. The specific reagents and reaction conditions for this transformation are not available in the consulted resources.

The Final Structure

The culmination of these analytical techniques led to the successful elucidation of the chemical structure of **acoforestinine**.

 alt text

Conclusion

The elucidation of the chemical structure of **acoforestinine** stands as a testament to the power of modern spectroscopic and synthetic techniques in unraveling the complexities of natural products. While this guide provides an overview of the methodologies likely employed, the lack of access to the complete primary data underscores the importance of data accessibility in the scientific community for fostering further research and development. The intricate architecture of **acoforestinine**, like other diterpenoid alkaloids, presents a compelling target for further investigation into its biosynthetic pathways and potential pharmacological applications.

- To cite this document: BenchChem. [Unveiling the Architecture of Acoforestinine: A Diterpenoid Alkaloid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10818447#acoforestinine-chemical-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com